molecular formula C8H13NO2 B14471387 N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine CAS No. 67730-51-2

N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine

Cat. No.: B14471387
CAS No.: 67730-51-2
M. Wt: 155.19 g/mol
InChI Key: LHECLNBZCPCGDD-UHFFFAOYSA-N
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Description

N-(4,4-Dimethyl-7-oxabicyclo[410]heptan-2-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine typically involves the oxidation of cyclohexene derivatives. One common method involves the use of dendritic complexes to facilitate the oxidation process . The reaction conditions often include specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted at controlled temperatures.

    Reduction: Sodium borohydride; often performed in an inert atmosphere.

    Substitution: Various nucleophiles; reaction conditions depend on the specific nucleophile used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine stands out due to its specific structural features, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.

Properties

CAS No.

67730-51-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine

InChI

InChI=1S/C8H13NO2/c1-8(2)3-5(9-10)7-6(4-8)11-7/h6-7,10H,3-4H2,1-2H3

InChI Key

LHECLNBZCPCGDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(O2)C(=NO)C1)C

Origin of Product

United States

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